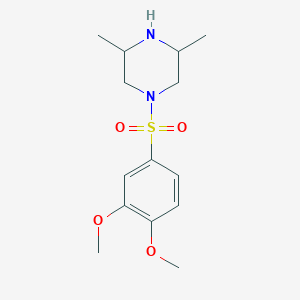
1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxy-benzenesulfonyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the sulfonyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced tumor growth or inflammation .
Comparación Con Compuestos Similares
- 1,2-Dimethoxybenzene (Veratrole)
- 1,3-Dimethoxybenzene
- 1,4-Dimethoxybenzene
Comparison: 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. In contrast, the similar compounds listed above lack the piperazine ring and sulfonyl group, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C14H22N2O4S |
|---|---|
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpiperazine |
InChI |
InChI=1S/C14H22N2O4S/c1-10-8-16(9-11(2)15-10)21(17,18)12-5-6-13(19-3)14(7-12)20-4/h5-7,10-11,15H,8-9H2,1-4H3 |
Clave InChI |
CQAPLVDBTHMURS-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
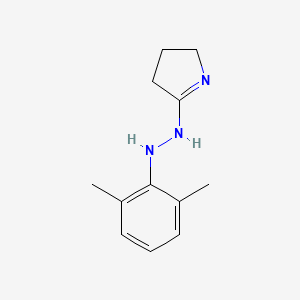
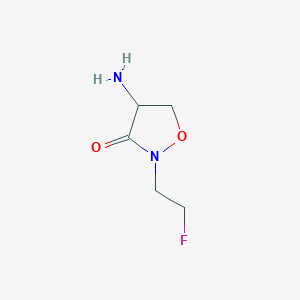
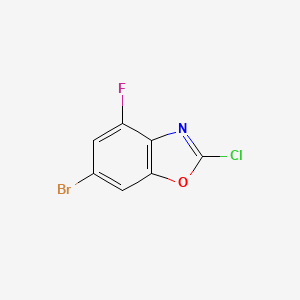
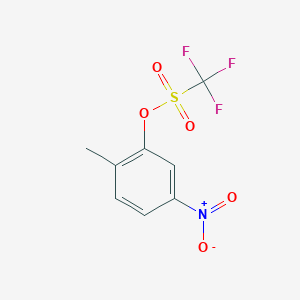
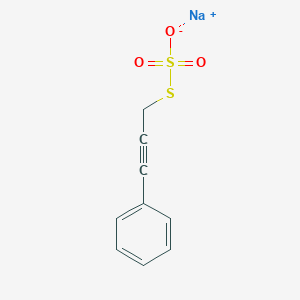
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
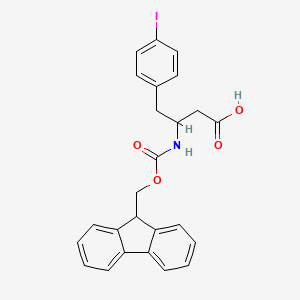
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)
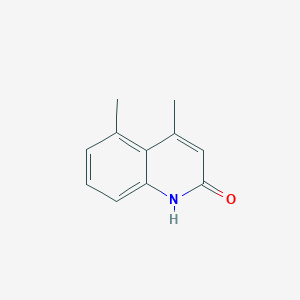
![(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid](/img/structure/B15204266.png)
